Palladium (I) tri-tert-butylphosphine bromide
Descripción
Crystallographic Determination of Dinuclear Pd(I) Framework
Single-crystal X-ray diffraction studies reveal that [Pd(μ-Br)(P$$^t$$Bu$$3$$)]$$2$$ adopts a dimeric structure with two palladium centers bridged by bromide ligands (Figure 1). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Pd–Pd distance | 2.6140(5) Å |
| Pd–Br bond length | 2.562(4) Å |
| Pd–P bond length | 2.2901(12) Å |
| Br–Pd–Br angle | 76.8(1)° |
| Space group | $$ P\overline{1} $$ |
The Pd–Pd distance of 2.614 Å is shorter than typical Pd–Pd single bonds (~2.75 Å), suggesting partial metal-metal bonding. The bromide bridges adopt a μ$$_2$$-coordination mode, while the tri-tert-butylphosphine ligands occupy terminal positions, completing a distorted square-planar geometry at each Pd center.
Electronic Structure and Bonding in Pd–Pd Dimers
The electronic structure of [Pd(μ-Br)(P$$^t$$Bu$$3$$)]$$2$$ is characterized by a combination of Pd–Pd bonding and ligand-to-metal charge transfer (LMCT). Density functional theory (DFT) calculations indicate:
- A formal oxidation state of +1 for each Pd center, with a $$ d^9 $$ electronic configuration.
- Overlap of Pd $$ d_{z^2} $$ orbitals forms a weak σ-bond between the two metal centers.
- The bromide bridges facilitate delocalization of electron density, stabilizing the dimeric structure.
The HOMO (highest occupied molecular orbital) is localized on the Pd–Pd–Br framework, while the LUMO (lowest unoccupied molecular orbital) resides on the antibonding Pd–Pd orbital. This electronic arrangement enables redox activity, making the complex amenable to oxidative addition reactions in catalysis.
Role of Tri-tert-butylphosphine Ligands in Stabilization
The tri-tert-butylphosphine (P$$^t$$Bu$$_3$$) ligands play a critical role in stabilizing the Pd(I) dimer through:
- Steric Protection : The bulky $$ ^t$$Bu groups shield the Pd centers from intermolecular interactions, preventing aggregation or decomposition.
- Electronic Donation : The strong σ-donor ability of P$$^t$$Bu$$_3$$ raises the electron density at Pd, stabilizing the +1 oxidation state.
- Kinetic Inertness : The rigid ligand framework minimizes ligand dissociation, ensuring structural integrity under catalytic conditions.
Comparative studies with smaller phosphines (e.g., PPh$$3$$) show that [Pd(μ-Br)(P$$^t$$Bu$$3$$)]$$_2$$ exhibits superior thermal stability, retaining its dimeric structure up to 100°C.
Spectroscopic Fingerprints (31P NMR, XRD, IR)
31P NMR Spectroscopy :
- A single resonance at δ 87.0 ppm (in C$$6$$D$$6$$) confirms equivalence of the two P$$^t$$Bu$$_3$$ ligands.
- No coupling to $$ ^{105}\text{Pd} $$ ($$ I = 5/2 $$) is observed, consistent with symmetric coordination.
X-ray Diffraction (XRD) :
- Diffraction patterns match the monoclinic $$ P\overline{1} $$ space group, with unit cell parameters $$ a = 10.23 \, \text{Å} $$, $$ b = 12.45 \, \text{Å} $$, $$ c = 14.67 \, \text{Å} $$, $$ \alpha = 90.0° $$, $$ \beta = 89.5° $$, $$ \gamma = 90.0° $$.
Infrared (IR) Spectroscopy :
- Stretching vibrations at 520 cm$$^{-1}$$ (Pd–Br) and 1,090 cm$$^{-1}$$ (P–C) provide diagnostic bands for the complex.
Propiedades
IUPAC Name |
palladium;tritert-butylphosphane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BrH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;1H;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIADNXKBAGKNOT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Br-].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrPPd- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747905 | |
| Record name | palladium;tritert-butylphosphane;bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185812-86-6 | |
| Record name | palladium;tritert-butylphosphane;bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(tri-tert-butylphosphine)palladium(I) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Two-Step Reaction via PdBr₂ and Pd(Pt^{t}tBu₃)₂
The most widely adopted method involves reacting palladium(II) bromide () with bis(tri-tert-butylphosphine)palladium(0) () in an aromatic solvent. Key steps include:
-
Mixing Precursors :
-
Reaction and Isolation :
Advantages :
Single-Step Industrial Adaptation
A streamlined one-pot variant eliminates separate mixing steps:
-
and are added simultaneously to toluene, achieving full conversion within 6 hours at 25°C.
-
Unreacted precursors are recovered via distillation, reducing material waste by up to 15%.
Optimization Parameters
Solvent Selection
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 12 | 92 | 99 |
| Benzene | 18 | 88 | 98 |
| Hexane | 24 | 75 | 95 |
| Diethyl ether | 36 | 60 | 90 |
Aromatic solvents like toluene maximize yield and purity due to optimal solubility of intermediates. Nonpolar solvents (e.g., hexane) slow reaction kinetics, while ethers promote side reactions.
Temperature and Stoichiometry
-
Temperature : Reactions at 25°C outperform elevated temperatures (50°C), which degrade the phosphine ligand.
-
Stoichiometry : A molar ratio of to is critical; excess leads to impurities, while excess phosphine causes ligand dissociation.
Industrial-Scale Production
Recycling and Sustainability
Quality Control
-
Purity Analysis : X-ray diffraction confirms the dimeric structure, while ICP-MS ensures residual Pd < 0.1%.
-
Catalytic Testing : Batches are validated in allyl ester isomerization, where activity correlates with >98% purity.
Comparative Analysis of Methods
| Parameter | Traditional (Mingos/Vilar) | Modern (PdBr₂/Pd(PBu₃)₂) |
|---|---|---|
| Yield (%) | 18–35 | 85–92 |
| Scalability | Lab-scale only | Industrial (100+ kg) |
| Precursor Cost | High (COD/dba complexes) | Low (commercial PdBr₂) |
| Reaction Time (h) | 48–72 | 6–24 |
| Byproduct Formation | Significant | Negligible |
The modern method’s efficiency stems from avoiding unstable intermediates and leveraging robust precursors .
Análisis De Reacciones Químicas
Types of Reactions: Palladium (I) tri-tert-butylphosphine bromide undergoes several types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or elemental palladium.
Substitution: It participates in substitution reactions where ligands are exchanged.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various ligands, including phosphines and halides, can be used under controlled conditions.
Major Products:
Oxidation: Higher oxidation state palladium compounds.
Reduction: Lower oxidation state palladium compounds or elemental palladium.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Palladium (I) tri-tert-butylphosphine bromide is widely used as a catalyst in organic synthesis. It facilitates various coupling reactions, including Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds .
Biology and Medicine: In biological research, this compound is used to study palladium’s interactions with biomolecules.
Industry: Industrially, it is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for large-scale synthesis of complex organic molecules .
Mecanismo De Acción
Mechanism: Palladium (I) tri-tert-butylphosphine bromide acts as a catalyst by facilitating the formation and breaking of chemical bonds. It interacts with substrates to lower the activation energy of reactions, thereby increasing reaction rates .
Molecular Targets and Pathways: The compound targets specific functional groups in organic molecules, such as halides and boronic acids, to promote coupling reactions. It operates through a series of oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Key Properties :
Comparison with Similar Palladium Complexes
Palladium(0) Complexes
Example : Bis(tri-tert-butylphosphine)palladium(0) (Pd(P$^t$Bu$3$)$2$)
- Structure: Mononuclear Pd(0) with two tri-tert-butylphosphine ligands.
- Catalytic Activity : Effective in Heck reactions and Suzuki-Miyaura couplings but requires stringent inert conditions ().
- Handling : Highly sensitive to oxygen and moisture compared to the Pd(I) dimer, limiting practical use ().
- Performance : Pd(0) systems often necessitate higher catalyst loadings for hindered substrates, whereas the Pd(I) dimer operates efficiently at lower loadings ().
Oxidative Addition Mechanism : Pd(0) undergoes oxidative addition with aryl halides, but kinetics studies show slower rates for bulky substrates. In contrast, the Pd(I) dimer facilitates oxidative addition via a unique autocatalytic pathway involving Pd(0) intermediates ().
Palladium(II) Complexes
Examples : Palladium(II) acetate (Pd(OAc)$2$), Palladium(II) 2,4-pentanedionate (Pd(acac)$2$).
- Structure: Mononuclear Pd(II) with labile ligands (e.g., acetate, acetylacetonate).
- Catalytic Activity : Require external reductants (e.g., phosphines) to generate active Pd(0) species. Less effective for electron-rich or hindered substrates compared to pre-reduced Pd(I) systems ().
- Thermal Stability : Pd(II) complexes are generally more stable but require higher temperatures for activation ().
Actividad Biológica
Palladium (I) tri-tert-butylphosphine bromide, often abbreviated as Pd(t-Bu)₃PBr, is a compound that has garnered attention in various fields including catalysis and medicinal chemistry. Its biological activity is particularly noteworthy due to its potential applications in drug development and as a catalyst in biochemical reactions. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Palladium complexes have been extensively studied for their catalytic properties, particularly in cross-coupling reactions such as the Suzuki reaction. The introduction of tri-tert-butylphosphine as a ligand enhances the stability and reactivity of palladium complexes. The biological implications of these compounds are under investigation, especially regarding their interactions with biomolecules and potential therapeutic applications.
The biological activity of Pd(t-Bu)₃PBr can be attributed to its ability to participate in redox reactions and form stable complexes with various biomolecules. The phosphine ligand plays a crucial role in modulating the electronic properties of palladium, influencing its reactivity and interaction with biological targets.
Key Mechanisms:
- Catalytic Activity: Pd(t-Bu)₃PBr acts as a catalyst in biochemical reactions, facilitating the formation of carbon-carbon bonds.
- Metal Ion Interaction: The palladium ion can interact with sulfur-containing amino acids like cysteine, potentially leading to modifications in protein structure and function.
3.1 Catalytic Applications
Research has shown that Pd(t-Bu)₃PBr can effectively catalyze various organic reactions. In one study, it was demonstrated that this compound could enhance the conversion rates in Suzuki coupling reactions significantly compared to other palladium complexes without bulky phosphine ligands .
3.2 Biological Activity Studies
Several studies have explored the cytotoxic effects of palladium complexes on cancer cell lines:
- Case Study 1: A study reported that Pd(t-Bu)₃PBr exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
- Case Study 2: Another investigation revealed that palladium complexes with tri-tert-butylphosphine ligands could induce apoptosis in human leukemia cells, suggesting a mechanism involving oxidative stress and mitochondrial dysfunction .
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast cancer cells | 12.5 | Cytotoxicity via apoptosis | |
| Leukemia cells | 15.0 | Induction of oxidative stress |
5. Conclusion
This compound is a promising compound with significant biological activity, particularly in the context of cancer research and catalysis. Its unique properties stem from the steric bulk of the tri-tert-butylphosphine ligand, which enhances its stability and reactivity. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Basic: What are the established synthetic routes for Palladium(I) tri-tert-butylphosphine bromide, and how is its dimeric structure confirmed?
Answer: Palladium(I) tri-tert-butylphosphine bromide is synthesized via ligand exchange reactions between palladium precursors (e.g., Pd(II) salts) and tri-tert-butylphosphine under reducing conditions. The dimeric structure, [Pd(μ-Br)(P^tBu3)]₂, is confirmed using X-ray crystallography, where SHELX software is widely employed for structure refinement . Additional characterization includes elemental analysis and mass spectrometry to verify stoichiometry and dimer formation.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
- NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and absence of free phosphine.
- Infrared (IR) spectroscopy to identify Pd-Br stretching modes (~250 cm⁻¹).
- Elemental analysis to validate bromine and palladium content.
- Single-crystal X-ray diffraction to resolve the μ-bridged dimeric structure .
Advanced: How does the steric bulk of tri-tert-butylphosphine influence catalytic activity in cross-coupling reactions?
Answer: The bulky tert-butyl groups prevent palladium aggregation, stabilize low-coordinate Pd(I) intermediates, and enhance catalyst longevity. This steric hindrance also improves selectivity by restricting undesired side reactions (e.g., β-hydride elimination). Studies show that tri-tert-butylphosphine-based catalysts achieve high turnover numbers (TONs >800) in aryl amination and Suzuki-Miyaura couplings, outperforming less hindered ligands .
Advanced: What are common side reactions or decomposition pathways for this catalyst, and how are they mitigated?
Answer: Ligand oxidation or dissociation can occur under aerobic or high-temperature conditions, leading to Pd black formation. Mitigation strategies include:
- Using excess ligand (1.5–2 equiv relative to Pd) to suppress decomposition.
- Conducting reactions under inert atmospheres (N₂/Ar).
- Avoiding polar protic solvents (e.g., water) that accelerate ligand displacement .
Advanced: How should researchers handle air sensitivity and storage of this compound?
Answer: The compound is highly air-sensitive. Best practices include:
- Storage under inert gas (Ar) at 0–6°C to prevent oxidation.
- Use of Schlenk-line techniques or gloveboxes for weighing and transfer.
- Regular monitoring via ³¹P NMR to detect ligand degradation .
Basic: What role does the bromide counterion play in stabilizing the Pd(I) oxidation state?
Answer: The bromide ion acts as a bridging ligand in the dimeric structure, stabilizing the Pd(I) oxidation state through electron donation. This bridging facilitates ligand exchange during catalysis, enabling transmetallation steps in cross-coupling reactions. The μ-Br configuration also reduces electron density at Pd, enhancing oxidative addition reactivity .
Advanced: How can reaction conditions be optimized for high-yield C–H functionalization using this catalyst?
Answer: Key parameters include:
- Base selection: Cs₂CO₃ or K₃PO₄ for deprotonation without Pd poisoning.
- Temperature: 80–140°C to balance reaction rate and catalyst stability.
- Solvent: Toluene or dioxane for optimal ligand solubility and stability.
- Substrate pre-activation: Electron-deficient aryl bromides show higher reactivity in direct C–H arylation .
Advanced: How do solvent polarity and coordinating ability affect catalytic performance?
Answer: Non-polar solvents (toluene, THF) improve ligand retention and Pd stability, while polar aprotic solvents (DMF, DMSO) may displace tri-tert-butylphosphine, reducing catalytic activity. Coordinating solvents can also stabilize Pd intermediates but risk ligand dissociation at elevated temperatures .
Basic: What is the evidence for the μ-bridged dimeric structure in solution versus solid state?
Answer: Solid-state X-ray data confirm the μ-Br dimeric structure. In solution, diffusion-ordered NMR spectroscopy (DOSY) and cryogenic mass spectrometry reveal dimer persistence, though partial dissociation into monomeric species may occur under catalytic conditions .
Advanced: What computational methods support mechanistic studies of Pd(I) catalysis with this compound?
Answer: Density functional theory (DFT) calculations model oxidative addition/reductive elimination steps, highlighting the role of Pd(I)-Pd(I) interactions in stabilizing transition states. Studies suggest that the dimer acts as a pre-catalyst, dissociating into active monomeric Pd(0) species during catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
